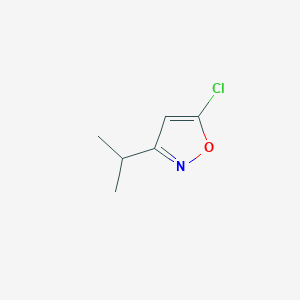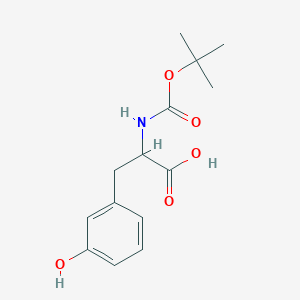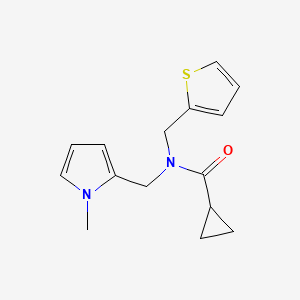
5-Chloro-3-propan-2-yl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-3-propan-2-yl-1,2-oxazole is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazoles can be synthesized through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, they can be arylated and alkylated . They can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-3-propan-2-yl-1,2-oxazole is a compound that may be related to broader categories of chemicals like oxazoles and triazoles, which have been extensively studied for their synthesis and chemical properties. For instance, the research on the synthesis and evaluation of physical-chemical properties of various compounds, including oxazoles and triazoles, has led to the creation of new compounds through synthetic transformations. These new compounds have been characterized by modern physical-chemical methods such as 1H NMR spectroscopy and elemental analysis, highlighting the potential for 5-Chloro-3-propan-2-yl-1,2-oxazole to be involved in similar research activities (I. Tatyana et al., 2019).
Antifungal and Biological Activities
Compounds related to 5-Chloro-3-propan-2-yl-1,2-oxazole, such as 1,2,3-triazoles, have shown significant biological activities. A study on the synthesis of 1,2,3-triazole derivatives and their in vitro antifungal evaluation against Candida strains demonstrated the potential of halogen substituted triazole derivatives in exhibiting promising antifungal profiles. This suggests the possibility of 5-Chloro-3-propan-2-yl-1,2-oxazole derivatives being investigated for similar biological activities (R. Lima-Neto et al., 2012).
Catalysis and Synthetic Applications
The catalytic synthesis of oxazoles, including potentially related compounds, under mild conditions using gold catalysis or other metal-catalyzed processes, illustrates the utility of these chemical frameworks in constructing heterocyclic molecules. These methodologies enable the formation of complex structures with potential applications in material science, pharmaceuticals, and organic chemistry (A. Hashmi et al., 2004; G. Bartoli et al., 2012).
Novel Reagents and Oxidation Processes
Research into the development of novel reagents and the exploration of oxidation processes further demonstrates the potential versatility of 5-Chloro-3-propan-2-yl-1,2-oxazole in scientific research. Studies have shown the use of specific chloro and triazole derivatives as effective oxidizing agents under mild conditions, suggesting the relevance of these findings to the broader chemical space that includes 5-Chloro-3-propan-2-yl-1,2-oxazole (M. Zolfigol et al., 2006).
properties
IUPAC Name |
5-chloro-3-propan-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQUHUBJJEBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-propan-2-yl-1,2-oxazole | |
CAS RN |
1520916-39-5 |
Source


|
| Record name | 5-chloro-3-(propan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)


![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)


![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)
![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)